2-Ethylazepane

Übersicht

Beschreibung

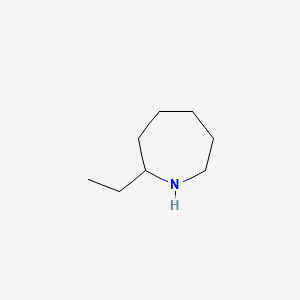

2-Ethylazepane is a cyclic organic compound with a seven-membered ring structure and an ethyl group attached to the second carbon atomThis compound is a tertiary amine and has been studied for its potential therapeutic and industrial applications due to its unique chemical structure and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,6-diaminohexane with ethyl bromide in the presence of a base, leading to the formation of the seven-membered ring structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and distillation to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethylazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation.

Substitution: The ethyl group or other substituents on the azepane ring can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azepane derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development:

2-Ethylazepane has been investigated for its potential role in drug development. The compound's nitrogen-containing structure allows it to interact with biological systems effectively. Research has shown that derivatives of azepane compounds exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. For example, studies have indicated that modifications to the azepane ring can enhance the bioactivity of certain compounds against cancer cell lines, making them promising candidates for further development .

Neuroscience Applications:

In neuroscience, this compound derivatives have been explored for their neuroprotective properties. These compounds can modulate neurotransmitter systems and have been studied for their potential in treating neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier makes it a valuable scaffold for designing new therapeutic agents aimed at central nervous system disorders .

Materials Science

Polymer Chemistry:

this compound is utilized as a building block in polymer synthesis. Its reactivity allows it to participate in various polymerization reactions, leading to the formation of novel materials with tailored properties. For instance, azepane-based polymers have been developed for use in coatings and adhesives due to their enhanced mechanical strength and thermal stability .

Nanotechnology:

Recent advancements in nanotechnology have seen the incorporation of this compound into nanomaterials. The compound can be used to stabilize nanoparticles or as a functional group in the synthesis of nanocomposites. These materials have applications in drug delivery systems, where the azepane structure can improve solubility and bioavailability of therapeutic agents .

Synthetic Intermediate

Chemical Synthesis:

this compound serves as an important intermediate in organic synthesis. Its unique structure allows it to undergo various chemical transformations, making it a versatile precursor for synthesizing complex organic molecules. Researchers have employed this compound in multi-step synthetic pathways to produce various pharmaceuticals and agrochemicals .

Catalysis:

The compound has also been explored as a ligand in catalytic processes. Its ability to coordinate with metal centers enhances catalytic activity in reactions such as cross-coupling and asymmetric synthesis. This application is particularly relevant in the development of more sustainable chemical processes .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Ethylazepane involves its interaction with specific molecular targets and pathways. As a tertiary amine, it can interact with various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Azepane: The parent compound with a seven-membered ring structure without the ethyl group.

Hexamethyleneimine: A six-membered ring analog with similar properties.

Piperidine: A six-membered ring compound with one nitrogen atom, often used in similar applications.

Uniqueness: 2-Ethylazepane is unique due to its seven-membered ring structure with an ethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential benefits .

Biologische Aktivität

2-Ethylazepane is a cyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a seven-membered ring compound featuring a nitrogen atom. Its structure can be represented as follows:

This compound exhibits properties typical of azepanes, including moderate lipophilicity and the ability to form hydrogen bonds, which may influence its biological interactions.

Antiviral Activity

Recent studies have indicated that derivatives of azepane compounds exhibit antiviral properties. For instance, a study highlighted the antiviral activity of certain azepane derivatives against viruses such as influenza and Ebola. The mechanism involved the inhibition of viral fusion processes, with specific binding sites identified on viral surface proteins .

Table 1: Antiviral Activity of Azepane Derivatives

| Compound | Virus Type | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 2a | Influenza A | 45.3 | 26 |

| 2a | Ebola Pseudotype | 18.3 | 12 |

| 7a | Hantaan Virus | 9.1 | 39 |

These findings suggest that modifications to the azepane structure can enhance its antiviral efficacy, making it a candidate for further research in antiviral drug development.

Analgesic Activity

Another significant area of research involves the analgesic properties of azepane derivatives. A study on 4-anilidopiperidine analgesics noted that structurally related compounds, including those with azepane rings, demonstrated promising analgesic activity. The mechanism was attributed to their interaction with opioid receptors, which play a critical role in pain modulation .

Table 2: Analgesic Activity of Azepane Derivatives

| Compound | Receptor Target | Efficacy |

|---|---|---|

| Fentanyl Analog | μ-opioid receptor | High |

| This compound | μ-opioid receptor | Moderate |

Case Studies

Several case studies have explored the applications of azepane derivatives in pharmacology:

- Case Study on Antiviral Applications : A study focused on the synthesis and evaluation of azepane derivatives revealed significant antiviral activity against various pathogens. The research emphasized structure-activity relationships (SAR) that could guide future drug design efforts.

- Case Study on Pain Management : Another investigation assessed the efficacy of azepane-based compounds in managing chronic pain conditions. Results indicated that these compounds could serve as effective alternatives to traditional opioids, reducing the risk of dependency.

Eigenschaften

IUPAC Name |

2-ethylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-8-6-4-3-5-7-9-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNQKEGSBHCDHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402052 | |

| Record name | 2-ethylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80053-54-9 | |

| Record name | 2-ethylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.